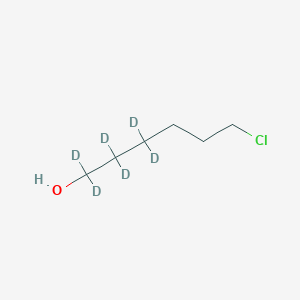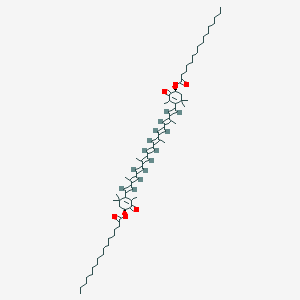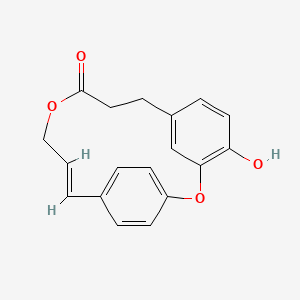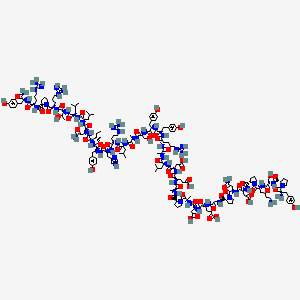
6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol is a stable isotope-labeled compound. It is a deuterated form of 6-chloro-1-hexyl alcohol, where the hydrogen atoms at positions 3, 4, and 5 are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol typically involves the deuteration of 6-chloro-1-hexyl alcohol. The process includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in 6-chloro-1-hexyl alcohol are replaced with deuterium using deuterium oxide (D2O) in the presence of a catalyst.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain the desired deuterated compound.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and catalysts to facilitate the exchange of hydrogen with deuterium.
化学反应分析
Types of Reactions
6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: 6-chlorohexanal or 6-chlorohexanoic acid.
Reduction: 6-chlorohexane.
Substitution: Various substituted hexyl derivatives depending on the nucleophile used.
科学研究应用
6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol is used in a wide range of scientific research applications:
Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Medicine: It is employed in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: The compound is used in the synthesis of other deuterated compounds and as a reagent in various chemical processes.
作用机制
The mechanism of action of 6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol involves its interaction with molecular targets through its functional groups. The deuterium atoms in the compound can influence reaction kinetics and stability, making it useful in studying reaction mechanisms and metabolic pathways. The chlorine atom and alcohol group allow for various chemical modifications, enabling the compound to participate in diverse reactions.
相似化合物的比较
Similar Compounds
6-chloro-1-hexyl alcohol: The non-deuterated form of the compound.
6-chloro-1-hexanol: Another similar compound with a hydroxyl group at the terminal position.
1-chloro-6-hexanol: A positional isomer with the chlorine and hydroxyl groups at different positions.
Uniqueness
6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms enhances the stability and alters the reaction kinetics, making it a valuable tool in scientific research.
属性
IUPAC Name |
6-chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO/c7-5-3-1-2-4-6-8/h8H,1-6H2/i2D2,4D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTPTNNCGDAGEJ-JIKIKKOASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCl)C([2H])([2H])C([2H])([2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






